molecular formula C22H22N2O5S B2824024 (Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 900135-07-1

(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2824024
CAS No.: 900135-07-1
M. Wt: 426.49
InChI Key: KWHUWJSZBPSBTA-UYRXBGFRSA-N
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Description

(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic compound based on the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic ring system renowned for its diverse biological potential in medicinal chemistry research. This molecule is designed for research applications only and is not intended for diagnostic or therapeutic use. The core structure incorporates a (Z)-5-benzylidene group fused to the TZD ring, which is then connected via an acetamide linker to a 3,4-dimethoxyphenethyl moiety. This specific structural architecture is significant as it combines multiple pharmacophoric features that are often associated with interaction key biological targets. Researchers are exploring this class of compounds primarily in the fields of oncology and infectious diseases. TZD derivatives have demonstrated promising anticancer activity by targeting crucial cellular pathways. Specifically, closely related 5-benzylidenethiazolidine-2,4-dione derivatives have been identified as potent VEGFR-2 inhibitors . VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a key regulator of tumor angiogenesis, and its inhibition can disrupt the blood supply necessary for tumor growth and metastasis . In vitro studies on analogous compounds have shown significant anti-proliferative activities against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . Furthermore, the thiazolidine-2,4-dione core is under investigation for its antibacterial properties . Research indicates that such derivatives generally show more pronounced activity against Gram-positive bacterial strains, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 3.91 mg/L, which can be comparable or superior to reference drugs like oxacillin and cefuroxime . The presence of electron-withdrawing groups on the benzylidene ring can influence this antibacterial efficacy . The mechanism of action is multi-faceted and dependent on the research context. In anticancer studies, it is proposed to involve the inhibition of the VEGFR-2 signaling pathway, leading to the suppression of angiogenesis and the induction of apoptosis in cancer cells . In antimicrobial research, some TZD derivatives are hypothesized to interact with bacterial enzymes like DNA gyrase, an essential enzyme for bacterial DNA replication, thereby disrupting cell viability . The 3,4-dimethoxyphenethyl group in its structure may contribute to enhanced binding interactions within the active sites of these target proteins and can influence the compound's pharmacokinetic properties. This product is offered exclusively For Research Use Only . It is strictly not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-28-17-9-8-16(12-18(17)29-2)10-11-23-20(25)14-24-21(26)19(30-22(24)27)13-15-6-4-3-5-7-15/h3-9,12-13H,10-11,14H2,1-2H3,(H,23,25)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHUWJSZBPSBTA-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide typically involves the following steps:

    Formation of the Thiazolidinedione Core: The thiazolidinedione core can be synthesized by the reaction of thiourea with chloroacetic acid under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinedione core and benzaldehyde in the presence of a base such as sodium hydroxide.

    Attachment of the Dimethoxyphenethyl Side Chain: The final step involves the acylation of the intermediate product with 3,4-dimethoxyphenethylamine using an appropriate acylating agent like acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzylidene oxide derivatives.

    Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzylidene oxide derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.

    Material Science: It may be explored for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: It could exhibit antimicrobial properties against various bacterial and fungal strains.

Medicine

    Antidiabetic Agents: Thiazolidinedione derivatives are known for their antidiabetic properties, and this compound may be investigated for similar effects.

    Anti-inflammatory Agents: The compound may possess anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.

Industry

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical agents.

    Agriculture: The compound may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The benzylidene group may contribute to the compound’s ability to inhibit certain enzymes, while the dimethoxyphenethyl side chain could enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations:
  • Core Structure Differences: The TZD core in the target compound distinguishes it from acetamide- or pyrrolidinone-based analogs (e.g., 1a, IV-40, IV-51). The TZD moiety is associated with PPARγ agonism and antidiabetic activity, whereas pyrrolidinones (IV-40) are linked to cytotoxic properties .
  • Substituent Effects :
    • The 3,4-dimethoxyphenethyl group in the target compound and IV-40/IV-51 enhances membrane permeability due to its lipophilic aromaticity .
    • Chlorophenyl (IV-40, IV-51) or sulfamoylphenyl (4a) substituents modify electronic properties and target selectivity .
  • Synthetic Efficiency : Multicomponent reactions (e.g., IV-51, 98% yield) outperform stepwise syntheses (e.g., 1a, 77% yield), suggesting room for optimization in TZD derivative preparation .

Molecular Weight and Drug-Likeness

  • The target compound’s molecular weight (~478.5 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), similar to IV-40 (470.2 g/mol). This may limit oral bioavailability but could be offset by its TZD core’s inherent metabolic activity .
  • In contrast, simpler acetamides (1a, IV-51) have lower molecular weights (~446–446.5 g/mol), aligning better with drug-likeness criteria .

Biological Activity

(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a compound derived from thiazolidine-2,4-dione, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antidiabetic research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves the Knoevenagel condensation of thiazolidinedione derivatives with substituted aryl aldehydes. The resulting compounds are characterized using spectral methods such as FT-IR, NMR, and mass spectrometry to confirm their structures and purity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidine derivatives, including this compound.

Key Findings:

  • In vitro Studies : Compounds similar to this compound exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.6 to 0.8 µg/mL .

Table 1: Antimicrobial Activity Summary

CompoundMIC (µg/mL)Zone of Inhibition (mm)
Compound A0.619.5
Compound B0.817.2
(Z)-2-(5-benzylidene...)TBDTBD

Antidiabetic Activity

The antidiabetic potential of thiazolidine derivatives has been widely studied due to their role as PPAR-γ agonists.

The compound acts by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial for glucose metabolism and insulin sensitivity. Molecular docking studies have shown that this compound binds effectively to the PPAR-γ receptor .

Key Findings:

  • In vivo Studies : In animal models induced with diabetes, compounds similar to (Z)-2-(5-benzylidene...) have shown significant reductions in blood glucose levels comparable to standard antidiabetic drugs like rosiglitazone .

Table 2: Antidiabetic Activity Summary

CompoundBlood Glucose Reduction (%)Comparison Drug
Compound A45%Rosiglitazone
Compound B50%Metformin
(Z)-2-(5-benzylidene...)TBDTBD

Case Studies

  • Study on Antimicrobial Activity : A series of thiazolidine derivatives were tested for their antimicrobial efficacy using agar well diffusion methods. The results indicated that certain derivatives showed potent activity against resistant strains of bacteria .
  • Study on Antidiabetic Effects : In a study involving alloxan-induced diabetic rats, the administration of compounds similar to (Z)-2-(5-benzylidene...) resulted in significant improvements in glycemic control compared to untreated controls .

Q & A

Q. Key Findings :

  • Electron-withdrawing groups (e.g., -F) enhance kinase inhibition via hydrophobic interactions .
  • Methoxy groups improve solubility but reduce binding affinity in polar active sites .

[Advanced] What mechanistic pathways are implicated in its biological activity?

Methodological Answer:
Proposed mechanisms include:

  • Enzyme Inhibition : Competitive binding to VEGFR-2’s ATP-binding pocket, validated via molecular docking (ΔG = -9.8 kcal/mol) .
  • Apoptosis Induction : Upregulation of caspase-3/7 in cancer cells (e.g., 2.5-fold increase in HT-29 cells at 10 µM) .
  • Anti-inflammatory Action : Suppression of COX-2 expression (70% reduction at 20 µM in RAW 264.7 macrophages) .

[Advanced] How can conflicting solubility and bioactivity data be resolved?

Methodological Answer:
Discrepancies arise from:

  • Solvent Choice : DMSO enhances solubility but may inhibit cellular uptake (e.g., 10% DMSO reduces activity by 30% in HeLa cells) .
  • Aggregation : Dynamic light scattering (DLS) to detect nanoaggregates (>200 nm) that falsely lower apparent solubility .
    Resolution : Use surfactants (e.g., 0.1% Tween-80) or prodrug strategies to improve bioavailability .

[Advanced] How is regioselectivity achieved during benzylidene formation?

Methodological Answer:
Regioselectivity is controlled by:

  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) on the benzaldehyde direct condensation to the 5-position of the thiazolidinedione .
  • Microwave Synthesis : Reduces side reactions (e.g., 80% yield in 15 minutes vs. 50% in 2 hours under conventional heating) .

[Advanced] What in vivo toxicity assessment methods are applicable?

Methodological Answer:

  • Acute Toxicity : OECD Guideline 423 in Wistar rats (LD₅₀ > 2000 mg/kg) with histopathological analysis of liver/kidney .
  • Genotoxicity : Ames test (negative up to 500 µg/plate) and comet assay (DNA damage <10% at 50 µM) .

[Advanced] How can pharmacokinetic challenges be addressed?

Methodological Answer:

  • ADME Profiling : Microsomal stability assays (t₁/₂ = 45 minutes in human liver microsomes) .
  • Prodrug Design : Esterification of the acetamide group improves oral bioavailability (AUC increased by 3.5× in mice) .

[Advanced] What computational tools validate target interactions?

Methodological Answer:

  • Molecular Docking : AutoDock Vina to predict binding poses with VEGFR-2 (PDB: 4ASD) .
  • MD Simulations : GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .

[Advanced] How are stability issues addressed during storage?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the thiazolidinedione ring under acidic conditions (pH <4) .
  • Stabilization : Lyophilization with trehalose (retains >95% potency after 6 months at -20°C) .

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